molecular formula C13H15N3OS B14800605 4-Hydrazinyl-N-((5-methylthiophen-2-yl)methyl)benzamide

4-Hydrazinyl-N-((5-methylthiophen-2-yl)methyl)benzamide

Cat. No.: B14800605
M. Wt: 261.34 g/mol
InChI Key: SUJNAJTYGRXNNC-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-((5-methylthiophen-2-yl)methyl)benzamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to a benzamide moiety, which is further substituted with a 5-methylthiophen-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-N-((5-methylthiophen-2-yl)methyl)benzamide typically involves the reaction of 4-hydrazinylbenzoic acid with 5-methylthiophen-2-ylmethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N-((5-methylthiophen-2-yl)methyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-Hydrazinyl-N-((5-methylthiophen-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-N-((5-methylthiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular pathways by binding to receptors and altering signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinyl-N-((5-methylthiophen-2-yl)methyl)benzamide: Unique due to the presence of both hydrazinyl and thiophenyl groups.

    N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.

    2-Methyl/propyl-4-(2-(substitutedbenzylidene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: Exhibits anthelmintic activity.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of hydrazinyl and thiophenyl groups enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

4-hydrazinyl-N-[(5-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C13H15N3OS/c1-9-2-7-12(18-9)8-15-13(17)10-3-5-11(16-14)6-4-10/h2-7,16H,8,14H2,1H3,(H,15,17)

InChI Key

SUJNAJTYGRXNNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

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